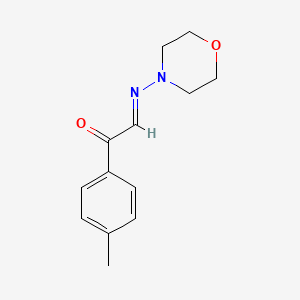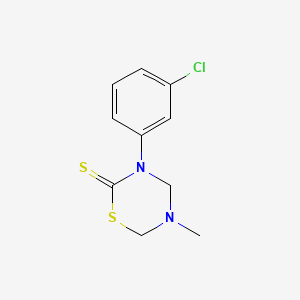
Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-: is an organic compound with the molecular formula C7HClF4N This compound is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and four fluorine atoms It is a white solid that is sparingly soluble in water but readily soluble in organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- typically involves the halogenation of benzonitrile derivatives. One common method is the fluorination of 4-chlorobenzonitrile using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound can be achieved through the ammoxidation of 4-chlorotoluene followed by fluorination. The ammoxidation process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst to form 4-chlorobenzonitrile. This intermediate is then subjected to fluorination to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzonitrile derivatives.
Oxidation: Formation of 4-chloro-2,3,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 4-chloro-2,3,5,6-tetrafluoroaniline.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological targets.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of pigments and dyes.
- Applied in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Chlorobenzonitrile: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,4,5,6-Pentafluorobenzonitrile: Contains an additional fluorine atom, which can further influence its reactivity and applications.
4-Nitrobenzonitrile: Substituted with a nitro group instead of chlorine and fluorine, leading to different chemical behavior.
Uniqueness: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
31469-84-8 |
|---|---|
Formule moléculaire |
C7ClF4N |
Poids moléculaire |
209.53 g/mol |
Nom IUPAC |
4-chloro-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C7ClF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12 |
Clé InChI |
HRAYDLZYQKMUDS-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1F)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)





![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)


